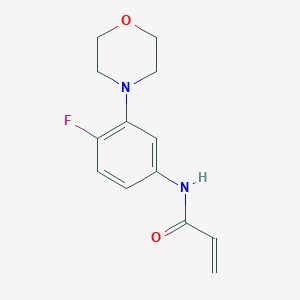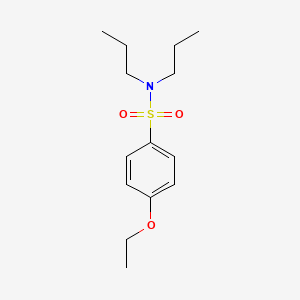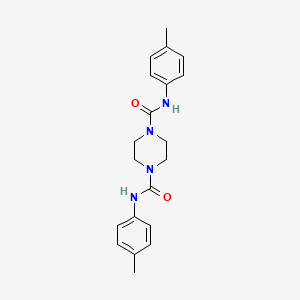
N-(4-Methylphenyl)(4-(N-(4-methylphenyl)carbamoyl)piperazinyl)formamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(4-Methylphenyl)(4-(N-(4-methylphenyl)carbamoyl)piperazinyl)formamide” is a chemical compound with the molecular formula C20H24N4O2 . It is also known as N1,N4-bis(4-methylphenyl)piperazine-1,4-dicarboxamide .
Molecular Structure Analysis
The molecular structure of this compound is based on its molecular formula, C20H24N4O2 . It contains 20 carbon atoms, 24 hydrogen atoms, 4 nitrogen atoms, and 2 oxygen atoms . The exact 3D structure would require more detailed spectroscopic analysis.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as melting point, boiling point, and density, are not specified in the available resources . These properties can be determined through experimental methods.Wissenschaftliche Forschungsanwendungen
Organic Synthesis and Catalysis
As Catalysts in Organic Reactions : N-formamides derived from piperazine have been utilized as highly enantioselective Lewis basic catalysts for the hydrosilylation of N-aryl imines. These catalysts have shown remarkable selectivity and high yields for a broad range of substrates (Wang, Cheng, Wu, Wei, & Sun, 2006).
In Carbonylation Reactions : Piperazine derivatives have been used in carbonylation reactions to yield corresponding formamides. This process involves catalysis by ruthenium clusters and works with carbon monoxide or a mixture of carbon dioxide and hydrogen (Süss-Fink, Langenbahn, & Jenke, 1989).
Medicinal Chemistry Applications
Potential Therapeutic Agents : Piperazine derivatives have been synthesized and evaluated for potential therapeutic applications, such as in Alzheimer's disease. These compounds have shown enzyme inhibition activity, particularly against butyrylcholinesterase (Hussain et al., 2016).
Synthesis of Anti-inflammatory Agents : Piperazine derivatives have been used in the synthesis of compounds with potent anti-inflammatory activity. For example, compounds synthesized with piperidine and phthalimide showed significant anti-inflammatory effects in a rat paw edema model (Rajasekaran, Sivakumar, & Jayakar, 1999).
Inhibitors of Soluble Epoxide Hydrolase : Triazine-piperidine carboxamide derivatives have been discovered as inhibitors of soluble epoxide hydrolase. These compounds have shown promise for in vivo investigations in various disease models (Thalji et al., 2013).
Brain-Specific Delivery of Radiopharmaceuticals : Piperidine-4-carboxamide derivatives have been evaluated for their potential in brain-specific delivery of radiopharmaceuticals. This technique could be useful for measuring cerebral blood perfusion (Tedjamulia, Srivastava, & Knapp, 1985).
In Synthesis of Polyamides : Piperazine derivatives have been utilized in the synthesis of polyamides containing biologically relevant molecules like theophylline and thymine. These polyamides are soluble in various solvents and could have applications in drug delivery systems (Hattori & Kinoshita, 1979).
Safety and Hazards
Eigenschaften
IUPAC Name |
1-N,4-N-bis(4-methylphenyl)piperazine-1,4-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O2/c1-15-3-7-17(8-4-15)21-19(25)23-11-13-24(14-12-23)20(26)22-18-9-5-16(2)6-10-18/h3-10H,11-14H2,1-2H3,(H,21,25)(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDTQLUJPEWRMRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)N2CCN(CC2)C(=O)NC3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Methylphenyl)(4-(N-(4-methylphenyl)carbamoyl)piperazinyl)formamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-(4-Ethoxyphenyl)-2-[(4-methylphenyl)methyl]pyridazin-3-one](/img/structure/B2756331.png)
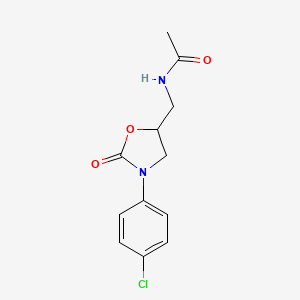

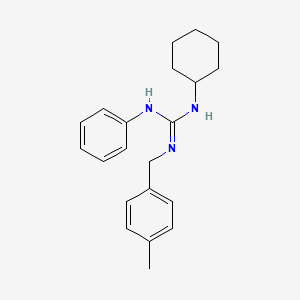
![2-(4-fluorobenzyl)-4-phenethylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5(2H,4H)-dione](/img/structure/B2756339.png)

![3-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(((3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one](/img/structure/B2756345.png)
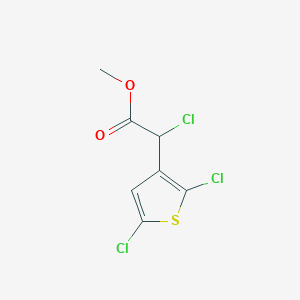
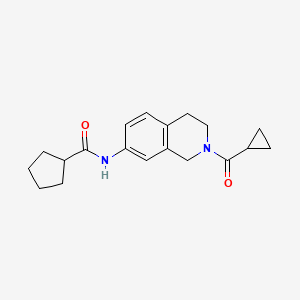
![6-[1-(furan-2-carbonyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-yl]quinoxaline](/img/structure/B2756348.png)

